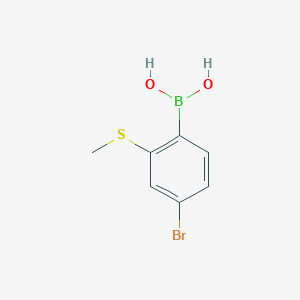

4-Bromo-2-(methylthio)phenylboronic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Bromo-2-(methylthio)phenylboronic acid is an organoboron compound that features a bromine atom, a methylthio group, and a boronic acid moiety attached to a benzene ring. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds.

Mechanism of Action

Target of Action

The primary target of 4-Bromo-2-(methylthio)phenylboronic acid is the Suzuki-Miyaura cross-coupling reaction . This reaction is a widely applied transition metal catalyzed carbon-carbon bond-forming reaction .

Mode of Action

The compound interacts with its target through a process known as transmetalation . In this process, the boron moiety of the compound is transferred to a transition metal, typically palladium . This interaction results in the formation of a new carbon-carbon bond .

Biochemical Pathways

The compound affects the Suzuki-Miyaura cross-coupling pathway . This pathway involves the coupling of an organoboron compound (like our compound) with a halide or pseudo-halide under the action of a palladium catalyst . The downstream effects include the formation of biaryl compounds, which are important in pharmaceuticals and materials science .

Pharmacokinetics

It’s worth noting that boronic esters, in general, are usually bench stable, easy to purify, and often commercially available . These properties suggest that the compound may have good bioavailability.

Result of Action

The result of the compound’s action is the formation of new carbon-carbon bonds via the Suzuki-Miyaura cross-coupling reaction . This can lead to the synthesis of various organic compounds, including biaryl compounds .

Action Environment

The action of this compound is influenced by several environmental factors. For instance, the stability of boronic esters can be a challenge when considering the removal of the boron moiety at the end of a sequence . Additionally, the reaction conditions for the Suzuki-Miyaura cross-coupling are typically mild and tolerant of various functional groups , suggesting that the compound’s action can be robust across a range of environments.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-(methylthio)phenylboronic acid typically involves the following steps:

Bromination: The starting material, 2-(methylthio)phenylboronic acid, undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like dichloromethane.

Purification: The reaction mixture is then purified using techniques such as recrystallization or column chromatography to isolate the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-(methylthio)phenylboronic acid can undergo various types of chemical reactions, including:

Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base, forming a new carbon-carbon bond.

Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Substitution: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Palladium Catalysts: Commonly used in Suzuki-Miyaura cross-coupling reactions.

Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

Bases: Such as potassium carbonate or sodium hydroxide in cross-coupling reactions.

Major Products

Cross-Coupling Products: Formation of biaryl compounds.

Oxidation Products: Formation of sulfoxides or sulfones.

Scientific Research Applications

Organic Synthesis

4-Bromo-2-(methylthio)phenylboronic acid is primarily utilized as a key intermediate in the Suzuki-Miyaura cross-coupling reaction , which is essential for forming carbon-carbon bonds. This reaction is widely employed in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Key Reactions :

- Suzuki-Miyaura Cross-Coupling : Coupling with aryl or vinyl halides in the presence of palladium catalysts.

- Oxidation Reactions : The methylthio group can be oxidized to sulfoxides or sulfones using agents like hydrogen peroxide.

| Reaction Type | Description |

|---|---|

| Suzuki-Miyaura Cross-Coupling | Forms biaryl compounds from aryl halides. |

| Oxidation | Converts methylthio to sulfoxide or sulfone. |

| Substitution | Bromine can be replaced with other nucleophiles. |

Medicinal Chemistry

In medicinal chemistry, this compound serves as a precursor for synthesizing various biologically active molecules. Its ability to form stable bonds allows for the development of new drugs targeting specific diseases.

Case Study :

A study demonstrated the use of this compound in synthesizing potential anticancer agents through targeted modifications of the phenylboronic acid structure.

Material Science

The compound is also explored in material science for synthesizing materials with specific electronic and optical properties. Its unique structure enables the development of advanced materials used in organic light-emitting diodes (OLEDs) and other electronic applications.

Applications :

- OLED Materials : Utilized in developing efficient light-emitting materials due to its electronic properties .

| Material Type | Application Area |

|---|---|

| OLEDs | Light-emitting devices |

| Conductive Polymers | Flexible electronics |

Biological Research

In biological research, this compound has potential applications as a probe for detecting biological molecules. Its reactivity can be harnessed to develop sensors that interact with specific biomolecules, facilitating studies in biochemistry and molecular biology.

Research Insight :

Recent studies indicate that boronic acids can selectively bind to diols, making them useful for designing biosensors that detect glucose and other carbohydrates .

Comparison with Similar Compounds

Similar Compounds

Phenylboronic Acid: A simpler boronic acid with a phenyl group.

4-Methylthio-phenylboronic Acid: Similar structure but without the bromine atom.

2-Bromophenylboronic Acid: Similar structure but without the methylthio group.

Uniqueness

4-Bromo-2-(methylthio)phenylboronic acid is unique due to the presence of both a bromine atom and a methylthio group, which allows for diverse reactivity and functionalization options in organic synthesis.

Biological Activity

4-Bromo-2-(methylthio)phenylboronic acid (CAS No. 2395901-49-0) is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a bromine atom and a methylthio group, which may influence its interactions with biological targets. The following sections will detail its synthesis, biological activities, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the reaction of 4-bromo-2-methylthiophenol with boronic acid derivatives under specific conditions. Various synthetic routes can be employed, including:

- Borylation reactions using palladium catalysts.

- Functional group transformations to introduce the boronic acid moiety.

Biological Activities

This compound exhibits several notable biological activities:

- Anticancer Activity : Research indicates that boronic acids can inhibit proteasome activity, which is crucial for cancer cell survival. Specific studies have shown that derivatives of phenylboronic acids can selectively induce apoptosis in cancer cells by interfering with cellular signaling pathways .

- Antibacterial Properties : The compound has shown efficacy against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The mechanism involves binding to key enzymes in bacterial protein synthesis, thereby inhibiting growth .

- Enzyme Inhibition : Boronic acids are known to act as reversible inhibitors of serine proteases. The unique structure of this compound allows it to interact with the active sites of these enzymes, potentially leading to therapeutic applications in treating diseases associated with enzyme dysregulation .

The mechanism by which this compound exerts its biological effects primarily involves:

- Interaction with Proteins : The boronic acid functional group can form covalent bonds with serine residues in target proteins, leading to inhibition of enzymatic activity.

- Induction of Apoptosis : By disrupting proteasome function, this compound can lead to the accumulation of pro-apoptotic factors within cells, triggering programmed cell death.

- Reactive Oxygen Species (ROS) Modulation : The presence of the methylthio group may enhance the compound's ability to modulate oxidative stress pathways, contributing to its anticancer effects .

Case Studies

Several studies have investigated the biological activity of this compound:

- Study on Anticancer Activity : A study demonstrated that this compound significantly reduced cell viability in various cancer cell lines through apoptosis induction. The IC50 values were determined using MTT assays, showing promising results compared to standard chemotherapeutics .

- Antibacterial Efficacy : Another research highlighted its effectiveness against MRSA, reporting a minimum inhibitory concentration (MIC) of 7.81 µg/mL. Docking studies suggested that the compound binds effectively to leucyl-tRNA synthetase, inhibiting bacterial protein synthesis .

- Mechanistic Insights : Investigations into the metabolic stability of the compound revealed that it undergoes rapid metabolism in liver microsomes, suggesting that modifications may be necessary for enhanced pharmacokinetic properties .

Data Table

The following table summarizes key findings related to the biological activity and properties of this compound.

Properties

IUPAC Name |

(4-bromo-2-methylsulfanylphenyl)boronic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BBrO2S/c1-12-7-4-5(9)2-3-6(7)8(10)11/h2-4,10-11H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVIBSPQWKHJLPG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1)Br)SC)(O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BBrO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.92 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.